molecular formula C19H19NO4 B5028214 ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate

ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate

Cat. No.: B5028214
M. Wt: 325.4 g/mol
InChI Key: IHRKBZGURKBWFR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a versatile molecule in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-23-19(22)17-16(12-6-4-11(2)5-7-12)14-9-8-13(21)10-15(14)24-18(17)20/h4-10,16,21H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKBZGURKBWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C)C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate typically involves a multicomponent reaction. One common method includes the condensation of ethyl acetoacetate, 4-methylbenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine in ethanol at room temperature . This reaction yields the desired chromene derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts like Fe3O4-MNPs@MMT-K10 have been explored for their reusability and efficiency in such syntheses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles
  • 2-amino-3-cyano-4H-chromenes
  • 2-amino-7-hydroxy-4-styrylquinoline-3-carbonitrile

Uniqueness

Ethyl 2-amino-7-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and potential for further chemical modifications .

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